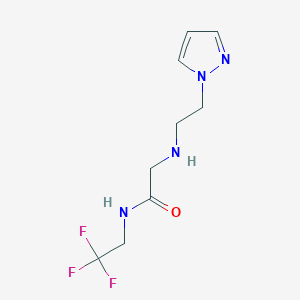

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a pyrazole ring, an ethylamine linkage, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

Attachment of the Ethylamine Linkage: The pyrazole ring is then reacted with ethylamine under basic conditions to form the 2-(1h-pyrazol-1-yl)ethylamine intermediate.

Introduction of the Trifluoroethyl Group: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethyl chloroacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoroethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-(1h-Imidazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

- 2-((2-(1h-Triazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

Compared to similar compounds, 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the pyrazole ring, which can provide distinct electronic and steric properties. This uniqueness can result in different biological activities and applications in various fields.

Biological Activity

The compound 2-((2-(1H-pyrazol-1-yl)ethyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for various pharmacological properties, including anti-inflammatory, anti-bacterial, and anti-cancer effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.28 g/mol

This compound features a pyrazole ring, an ethylamine moiety, and a trifluoroethyl group, which are significant for its biological interactions.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been shown to inhibit key proteins involved in tumor progression such as BRAF(V600E), EGFR, and Aurora-A kinase. A study demonstrated that certain pyrazole derivatives could effectively inhibit the growth of cancer cells in vitro and in vivo models .

| Compound | Target | Activity |

|---|---|---|

| This compound | BRAF(V600E), EGFR | Significant inhibition |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Phytopathogenic fungi | Higher antifungal activity than boscalid |

Anti-inflammatory Effects

In addition to antitumor properties, pyrazole derivatives have shown promising anti-inflammatory effects. A study highlighted that certain derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. For example, a series of pyrazole carboxamide derivatives demonstrated moderate to excellent activities against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of pyrazole derivatives in human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against several cancer types.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, a derivative was tested for its ability to reduce inflammation in a murine model of arthritis. The compound significantly reduced swelling and inflammatory markers compared to the control group.

Properties

Molecular Formula |

C9H13F3N4O |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

2-(2-pyrazol-1-ylethylamino)-N-(2,2,2-trifluoroethyl)acetamide |

InChI |

InChI=1S/C9H13F3N4O/c10-9(11,12)7-14-8(17)6-13-3-5-16-4-1-2-15-16/h1-2,4,13H,3,5-7H2,(H,14,17) |

InChI Key |

HMWMUKZZSJHVSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCNCC(=O)NCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.